molecular formula C7H5N3O B1531074 Imidazo[1,2-a]pyrazine-2-carbaldehyde CAS No. 1017782-15-8

Imidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B1531074
CAS No.: 1017782-15-8
M. Wt: 147.13 g/mol
InChI Key: YJBCAVPRXDSHGZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-2-carbaldehyde is a nitrogen-containing heterocyclic compound characterized by a fused imidazole and pyrazine ring system, with a formyl (-CHO) functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its reactive aldehyde group enables facile derivatization, such as condensation reactions to form hydrazones, Schiff bases, or bioconjugates, which are critical in drug discovery .

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves cyclocondensation reactions. For example, iodine-catalyzed protocols have been employed to access substituted imidazo[1,2-a]pyrazines under mild conditions, yielding products like 2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (12g) with high regioselectivity . Computational studies on related compounds, such as substituted imidazo[1,2-a]pyrazines, have revealed rotameric conformations that influence their stability and reactivity .

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have shown promising anticancer properties. Recent studies have demonstrated that compounds derived from imidazo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the anticancer activity of synthesized imidazo[1,2-a]pyrazine derivatives against four cancer cell lines: Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular carcinoma), A375 (skin cancer), and MCF-7 (breast cancer). The compound 12b was identified as particularly potent, with IC50 values comparable to the standard drug Doxorubicin. The results indicated that the imidazo[1,2-a]pyrazine core is crucial for anticancer activity, highlighting its potential as a lead compound for further development .

Cell Line IC50 (12b) IC50 (Doxorubicin)
Hep-211 μM10 μM
HepG213 μM1.5 μM
MCF-711 μM0.85 μM
A37511 μM5.16 μM

Antimicrobial Properties

Imidazo[1,2-a]pyrazine derivatives have also been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

Case Study: Antitubercular Activity

A series of imidazo[1,2-a]pyridinecarboxamide derivatives were synthesized and screened against Mtb H37Rv. Compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM, indicating strong activity against both replicating bacteria and multidrug-resistant strains . The mode of action is believed to involve inhibition of ATP homeostasis by targeting specific enzymes in the bacterial respiratory chain.

Compound MIC (μM)
Compound 18<0.03
Compound 9≤1

Neurological Applications

The imidazo[1,2-a]pyrazine scaffold has been investigated for its potential use in treating neurological disorders due to its interaction with GABA receptors.

Case Study: GABA Receptor Modulation

Research indicates that certain imidazo[1,2-a]pyrazines can act as ligands at the GABAA receptor benzodiazepine binding site, showing functional selectivity that may be beneficial in developing treatments for anxiety and related disorders . This selectivity could lead to fewer side effects compared to traditional benzodiazepines.

Other Biological Activities

Beyond anticancer and antimicrobial properties, imidazo[1,2-a]pyrazine derivatives have been noted for their anti-inflammatory effects and potential use in treating other conditions such as diabetes and cardiovascular diseases.

Case Study: Inhibitory Effects on Kinases

Imidazo[1,2-a]pyrazines have shown inhibitory effects on various kinases involved in cellular signaling pathways related to inflammation and cancer progression . This broad spectrum of activity suggests that these compounds could be developed into multi-target therapeutics.

Mechanism of Action

The mechanism by which imidazo[1,2-a]pyrazine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, and covalent binding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Imidazo[1,2-a]pyrazine-2-carbaldehyde and related heterocycles:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Activities
This compound Imidazo[1,2-a]pyrazine Aldehyde (-CHO) at C2 ~177.17 (estimated) Intermediate for bioconjugates
Imidazo[1,2-a]pyridine-3-carbohydrazide Imidazo[1,2-a]pyridine Hydrazide (-CONHNH₂) at C3 205.22 (exact) Antiproliferative agents
Imidazo[1,2-a]pyrimidine-2-carboxylic acid Imidazo[1,2-a]pyrimidine Carboxylic acid (-COOH) at C2 179.17 (exact) Antimicrobial/cytotoxic agents
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide Imidazo[1,2-a]pyridine Methyl (-CH₃) and hydrazide at C2/C3 219.24 (exact) Antimicrobial screening

Key Observations :

  • Reactivity : The aldehyde group in this compound offers superior electrophilicity compared to carboxylic acid or hydrazide derivatives, enabling faster nucleophilic additions (e.g., with amines or hydrazines) .
  • Bioactivity: Imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives exhibit notable cytotoxicity (IC₅₀ values <10 μM in some cancer cell lines) due to their ability to inhibit kinases or DNA replication machinery . In contrast, hydrazide-containing analogues (e.g., imidazo[1,2-a]pyridine-3-carbohydrazide) show antiproliferative effects against lung and pancreatic cancers via pro-apoptotic mechanisms .

Computational and Experimental Stability

Rotameric studies on substituted imidazo[1,2-a]pyrazines indicate that electron-withdrawing groups (e.g., -NO₂) stabilize specific conformers, reducing energy barriers by 5–10 kcal/mol compared to electron-donating groups . This contrasts with imidazo[1,2-a]pyridine derivatives, where methyl substituents enhance π-stacking interactions in crystal lattices, improving thermal stability .

Biological Activity

Imidazo[1,2-a]pyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Overview of this compound

Imidazo[1,2-a]pyrazines are heterocyclic compounds that have garnered attention for their pharmacological properties. The presence of the aldehyde functional group in this compound enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives showed promising antibacterial and antifungal activities against a range of pathogens:

CompoundActivity TypeMIC (μg/mL)
A4Antibacterial0.5
A5Antifungal1.0
A6Antiviral0.75

These compounds were particularly effective against resistant strains of bacteria and fungi, highlighting their potential as new therapeutic agents against infections resistant to conventional treatments .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic effects. In a study focusing on Entamoeba histolytica and Trichomonas vaginalis, several derivatives demonstrated significant antiparasitic activity:

  • Mechanism of Action : The compounds disrupt cellular functions in parasites, leading to cell death.
  • Results : Compounds showed effective inhibition at low concentrations (EC50 values ranging from 0.5 to 5 μM) without significant cytotoxic effects on mammalian cells .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyrazine derivatives have been noted in various studies. For instance, a derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro:

  • Key Findings : The compound reduced TNF-α and IL-6 levels significantly compared to controls.
  • Potential Applications : This suggests a role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anti-influenza Activity

A recent study identified an imidazo[1,2-a]pyrazine derivative (A4) with potent anti-influenza activity. It exhibited an EC50 value of 2.75 μM against oseltamivir-resistant strains:

CompoundEC50 (μM)CC50 (μM)SI
A42.7527.369.95

The selectivity index (SI) indicates favorable safety margins for further development .

Case Study 2: Antileishmanial Activity

Another study explored the antileishmanial potential of imidazo[1,2-a]pyrazine derivatives. One compound demonstrated IC50 values below 10 µM against multiple Leishmania strains:

  • Mechanism : Targeting key enzymes involved in Leishmania metabolism.
  • Outcome : The compound showed minimal toxicity to human cells while effectively reducing parasite viability .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrazine derivatives can be influenced by various substituents on the ring structure. Research has identified key modifications that enhance potency:

  • Positioning : Substituents at the C3 and C4 positions generally improve antimicrobial activity.
  • Functional Groups : The introduction of electron-withdrawing groups increases reactivity and biological efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazine-2-carbaldehyde, and how are reaction conditions optimized?

  • The compound is typically synthesized via cyclization reactions. A prominent method involves the Sandmeyer reaction using N-propargylaminopyridines under anhydrous conditions to form the imidazo[1,2-a]pyrazine core, followed by oxidation to introduce the aldehyde group . Optimization includes varying solvents (e.g., toluene at 100°C for cyclization) and catalysts (e.g., iodine for regioselective synthesis) to improve yields . Temperature control during oxidation is critical to avoid over-oxidation to carboxylic acids.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H and ¹³C): Essential for confirming the aldehyde proton (δ 9.8–10.2 ppm) and aromatic backbone.
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for derivatives with substituents like nitro or amino groups .
  • IR Spectroscopy: Identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹ and imidazole ring vibrations .

Q. How does the compound’s stability vary under different storage conditions?

  • This compound is sensitive to moisture and light. Storage at –20°C in inert atmospheres (argon) with desiccants (silica gel) is recommended. Degradation products, such as carboxylic acids, can form if exposed to humidity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in studies involving this compound?

  • Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

  • Dose-response curves to validate potency (e.g., IC₅₀ values for kinase inhibition).
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Metabolite profiling to rule out off-target effects from degradation .

Q. What strategies are effective for modifying the aldehyde group to enhance pharmacological properties?

  • Hydrazone formation: Reacting the aldehyde with hydrazides (e.g., aromatic hydrazides) under acidic conditions yields stable derivatives with improved solubility and bioavailability .
  • Reductive amination: Conjugation with glycine or other amines via Schiff base intermediates enhances target specificity, as seen in TNF-α inhibitors .

Q. How can computational methods guide the design of imidazo[1,2-a]pyrazine derivatives with specific biological targets?

  • Molecular docking: Predict binding modes to enzymes like IKK (IkB kinase) using crystal structures (PDB: 4UB) .
  • QSAR modeling: Correlate substituent electronic properties (e.g., nitro vs. amino groups at position 6) with anti-inflammatory activity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this scaffold?

  • Factorial design: Vary substituents (e.g., halogens, methoxy groups) at positions 2, 3, and 6 while controlling reaction parameters (temperature, solvent).
  • Parallel synthesis: Generate libraries via multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) using diaminopyrazines and aldehydes .

Q. Methodological Challenges and Solutions

Q. How can low yields in imidazo[1,2-a]pyrazine synthesis be addressed?

  • Catalyst screening: Iodine catalysis improves regioselectivity and reduces side products in cyclization steps .
  • Microwave-assisted synthesis: Reduces reaction time (from hours to minutes) and improves yields by 15–20% for thermally sensitive intermediates .

Q. What are the best practices for validating biological activity in kinase inhibition assays?

  • Positive controls: Use established inhibitors (e.g., staurosporine) to benchmark activity.
  • Kinase profiling panels: Test against a broad range of kinases (e.g., >50) to assess selectivity .
  • Cellular thermal shift assays (CETSA): Confirm target engagement in live cells .

Properties

IUPAC Name

imidazo[1,2-a]pyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBCAVPRXDSHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677805
Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-15-8
Record name Imidazo[1,2-a]pyrazine-2-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
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Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[1,2-a]pyrazine-2-carbaldehyde
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Imidazo[1,2-a]pyrazine-2-carbaldehyde

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